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Compound of Interest

Compound Name: Tnpcc

CAS No.: 130464-79-8

Cat. No.: B164319

Get Quote

This technical support center provides comprehensive guidance for researchers, scientists, and

drug development professionals to troubleshoot and optimize the expression and purification of

recombinant Tenascin-C.

Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields of recombinant Tenascin-C?

Low yields of recombinant Tenascin-C can be attributed to several factors, including:

Protein Degradation: Tenascin-C is susceptible to degradation by proteases, such as matrix

metalloproteinases (MMPs), serine proteases, and cathepsins, which can be released by the

host cells.[1][2][3][4]

Suboptimal Expression System: The choice of expression system is crucial. While E. coli is

often used for its simplicity, mammalian systems like HEK293 or CHO cells are generally

preferred for large, complex glycoproteins like Tenascin-C to ensure proper folding and post-

translational modifications.[5][6]
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Codon Bias: If expressing in a heterologous system, the codon usage of the Tenascin-C

gene may not be optimal for the host organism, leading to inefficient translation.[7]

Protein Insolubility: High-level expression can sometimes lead to the formation of insoluble

aggregates, particularly in bacterial systems.[5]

Inefficient Purification: The purification strategy, including the choice of affinity tag and buffer

conditions, may not be optimized, leading to significant protein loss.[7]

Q2: Which expression system is most suitable for producing recombinant Tenascin-C?

Mammalian expression systems, such as Human Embryonic Kidney 293 (HEK293) cells and

Chinese Hamster Ovary (CHO) cells, are highly recommended for expressing recombinant

Tenascin-C.[6][8][9] This is because Tenascin-C is a large, multimodular glycoprotein that

requires proper folding, disulfide bond formation, and glycosylation for its biological activity,

modifications that are often not efficiently performed in bacterial or yeast systems.[10][11]

Q3: My purified Tenascin-C shows multiple bands on an SDS-PAGE gel. What could be the

cause?

The presence of multiple bands can be due to a few reasons:

Alternative Splicing: The Tenascin-C gene undergoes alternative splicing, resulting in

different isoforms of varying molecular weights.[12][13] The specific isoform expressed will

depend on the cDNA clone used.

Proteolytic Degradation: As mentioned, Tenascin-C is prone to degradation. The additional

bands could be breakdown products.[1][3]

Post-Translational Modifications: Differential glycosylation can also contribute to variations in

molecular weight, leading to the appearance of multiple bands.[8][10]

Q4: How can I minimize the degradation of my recombinant Tenascin-C during expression and

purification?

To minimize proteolytic degradation, consider the following strategies:
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Use Protease Inhibitors: Supplement your lysis buffer and all subsequent purification buffers

with a broad-spectrum protease inhibitor cocktail.[7][14]

Work at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.

[7]

Reduce Serum Concentration: If using a mammalian expression system with serum,

consider reducing the serum concentration or switching to a serum-free medium, as serum

can be a source of proteases.[14]

Optimize Culture Time: A time-course experiment can help determine the optimal harvest

time before significant degradation occurs.[14]

Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocols
Protocol 1: Expression of Recombinant Tenascin-C in
HEK293 Cells
This protocol describes the transient transfection of HEK293 cells for the expression of

recombinant Tenascin-C.

Materials:
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HEK293T cells

Complete DMEM (with 10% FBS, L-Glutamine, and Penicillin-Streptomycin)

Expression medium (DMEM with 2% FBS, L-Glutamine, and Penicillin-Streptomycin)

Expression plasmid containing the Tenascin-C gene

Polyethylenimine (PEI) transfection reagent

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Procedure:

Cell Seeding: The day before transfection, seed HEK293T cells in a T75 flask so that they

reach 80-90% confluency on the day of transfection.

Transfection Complex Preparation:

In a sterile tube, dilute your Tenascin-C expression plasmid in serum-free DMEM.

In a separate sterile tube, dilute the PEI reagent in serum-free DMEM.

Add the diluted DNA to the diluted PEI, mix gently, and incubate at room temperature for

15-20 minutes to allow for complex formation.

Transfection:

Gently add the DNA-PEI mixture dropwise to the flask of HEK293T cells.

Incubate the cells at 37°C in a CO2 incubator.

Medium Exchange: After 4-6 hours, replace the transfection medium with fresh expression

medium (containing 2% FBS).

Harvesting: Incubate the cells for 48-72 hours. The supernatant containing the secreted

recombinant Tenascin-C can then be harvested.
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Clarification: Centrifuge the harvested supernatant at 3,000 x g for 20 minutes at 4°C to

pellet any cells and debris.

Storage: The clarified supernatant can be stored at -80°C or proceed directly to purification.

Protocol 2: Purification of His-tagged Tenascin-C using
Nickel-NTA Affinity Chromatography
This protocol is for the purification of His-tagged recombinant Tenascin-C from the cell culture

supernatant.

Materials:

Clarified cell culture supernatant containing His-tagged Tenascin-C

Nickel-NTA (Ni-NTA) agarose resin

Binding Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0)

Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0)

Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0)

Protease inhibitor cocktail

Procedure:

Buffer Preparation: Add a protease inhibitor cocktail to all purification buffers immediately

before use.

Resin Equilibration:

Pack the Ni-NTA resin into a chromatography column.

Equilibrate the resin by washing with 5-10 column volumes of Binding Buffer.

Sample Loading:
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Adjust the pH and imidazole concentration of the clarified supernatant to match the

Binding Buffer.

Load the supernatant onto the equilibrated column at a slow flow rate.

Washing:

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically

bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

Elution:

Elute the bound Tenascin-C with Elution Buffer. Collect fractions and monitor the protein

concentration in each fraction.

Analysis: Analyze the eluted fractions by SDS-PAGE to check for purity and identify the

fractions containing Tenascin-C.

Buffer Exchange: Pool the fractions containing pure Tenascin-C and perform buffer

exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

Storage: Aliquot the purified protein and store at -80°C. It is recommended to add a

cryoprotectant like glycerol to a final concentration of 10-20%.

Visualizations

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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